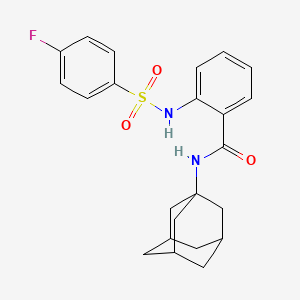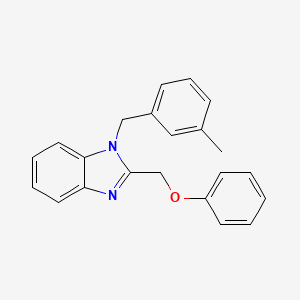![molecular formula C16H16N4S B11500753 1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-](/img/structure/B11500753.png)
1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and pyrazole ring system, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with phenylhydrazine and carbon disulfide, followed by cyclization to form the desired triazole-pyrazole fused ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione involves its interaction with specific molecular targets. For instance, its inhibition of CDKs is achieved through binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its CDK inhibitory activity.
Triazolo[1,5-a]pyrimidine: Similar in structure but with a different fusion pattern, also exhibiting biological activity as enzyme inhibitors.
Uniqueness
2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is unique due to its specific ring fusion and the presence of both phenyl and pyridyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C16H16N4S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2-phenyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C16H16N4S/c21-16-19-11-5-10-18(19)15(13-6-4-9-17-12-13)20(16)14-7-2-1-3-8-14/h1-4,6-9,12,15H,5,10-11H2 |
InChIキー |
SGDQHVOPLROCDY-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3'-diacetyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11500673.png)

![3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11500682.png)
![2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol](/img/structure/B11500690.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11500698.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11500699.png)
![Ethyl 3-(4-methylphenyl)-3-[(phenylsulfonyl)amino]propanoate](/img/structure/B11500703.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500707.png)

![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methylbenzamide](/img/structure/B11500718.png)
![1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500720.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500726.png)
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B11500732.png)
![ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11500736.png)
